Biotin-labeled ODN 1668 sodium

Description

Propriétés

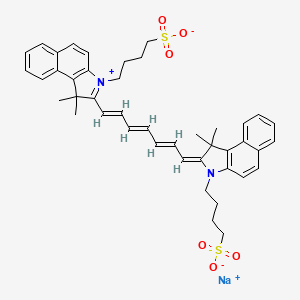

Formule moléculaire |

C43H47N2NaO6S2 |

|---|---|

Poids moléculaire |

775.0 g/mol |

Nom IUPAC |

sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |

Clé InChI |

MOFVSTNWEDAEEK-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Biotin-labeled ODN 1668 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of biotin-labeled Oligodeoxynucleotide (ODN) 1668 sodium, a potent agonist of murine Toll-like receptor 9 (TLR9). ODN 1668 is a Class B CpG oligodeoxynucleotide that mimics bacterial DNA, thereby activating the innate immune system. Its robust immunostimulatory properties, particularly its ability to activate B cells, make it a valuable tool in immunology research and vaccine development. The covalent linkage of biotin allows for the convenient tracking and quantification of its cellular uptake and localization. This document details the molecular interactions, signaling pathways, and cellular consequences of ODN 1668 stimulation, supported by quantitative data and detailed experimental protocols.

Introduction to ODN 1668

ODN 1668 is a synthetic 20-mer oligodeoxynucleotide with a phosphorothioate backbone, rendering it resistant to nuclease degradation.[1] It contains unmethylated CpG dinucleotides within a specific sequence context, which are recognized by TLR9.[1] As a Class B CpG ODN, it is characterized by its strong induction of B cell proliferation and activation, and moderate induction of pro-inflammatory cytokines.[1][2] The biotin label provides a high-affinity tag for detection and purification using streptavidin-based systems.[3]

Table 1: Characteristics of ODN 1668

| Property | Description |

| Sequence | 5'-tccatgacgttcctgatgct-3' |

| Class | B CpG ODN |

| Receptor | Toll-like Receptor 9 (TLR9) |

| Specificity | Murine |

| Backbone | Phosphorothioate |

| Label | Biotin |

Mechanism of Action: From Receptor Binding to Cellular Response

The immunostimulatory effects of ODN 1668 are initiated by its binding to TLR9 within the endosomal compartment of immune cells, primarily B cells and plasmacytoid dendritic cells (pDCs).

Cellular Uptake

The precise mechanism of ODN 1668 cellular uptake is not fully elucidated but is thought to occur via endocytosis. The biotin label can be utilized to study this process quantitatively using flow cytometry or microscopy.[4]

TLR9 Recognition and Dimerization

Within the endosome, ODN 1668 directly binds to the leucine-rich repeat (LRR) domain of TLR9. This binding event induces a conformational change in the receptor, leading to its dimerization.

Downstream Signaling Cascade

The dimerization of TLR9 initiates a well-defined intracellular signaling cascade, primarily through the MyD88-dependent pathway.

Upon activation, TLR9 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK4 and IRAK1.[6] This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6). TRAF6 then activates TGF-β-activated kinase 1 (TAK1), which subsequently activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. This allows the transcription factor nuclear factor-κB (NF-κB) to translocate to the nucleus and induce the expression of various pro-inflammatory genes.[7]

Quantitative Data

The following tables summarize the available quantitative data for the interaction of ODN 1668 with its target and its downstream effects.

Table 2: Binding Affinity of ODN 1668 to Murine TLR9

| Parameter | Value | Method | Reference |

| Apparent Dissociation Constant (Kd) | 2.8 nM | Fluorescence Anisotropy | [8] |

Table 3: Dose-Response of ODN 1668 in In Vitro Assays

| Assay | Cell Type | Parameter Measured | Effective Concentration | Reference |

| NF-κB Activation | HEK-Blue™ mTLR9 cells | SEAP Reporter Gene Expression | 1-5 µM | [1] |

| Macrophage Activation | Mouse bone marrow-derived macrophages | IL-6, S100A8/A9 synthesis | 6-60 µg/mL | [1] |

| B Cell Activation | Mouse splenic B cells | CD86 and CD25 expression | Not specified | [1] |

| B Cell Proliferation | Mouse splenic B cells | Proliferation | Not specified | [1] |

| Cytokine Production | Murine Splenocytes | IL-6 Production | 0.63 µM (in combination with CpG-B) | [9] |

| Cytokine Production | Murine Splenocytes | TNF-α Production | Dose-dependent | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of biotin-labeled ODN 1668.

In Vitro TLR9 Activation Assay using Reporter Cells

This protocol describes the use of HEK-Blue™ mTLR9 cells, which are engineered to express murine TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 8. Equilibrium Binding Model for CpG DNA-Dependent Dimerization of Toll-like Receptor 9 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic oligodeoxynucleotide strongly promotes CpG-induced interleukin-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Biotin-Labeled ODN 1668 Sodium for Murine TLR9 Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Biotin-labeled ODN 1668 sodium, a key reagent for the activation of murine Toll-like Receptor 9 (TLR9). We will delve into its mechanism of action, provide detailed experimental protocols, summarize quantitative data, and illustrate critical pathways and workflows.

Introduction to ODN 1668

Oligodeoxynucleotide (ODN) 1668 is a synthetic, single-stranded DNA molecule containing unmethylated cytosine-phosphate-guanine (CpG) motifs.[1][2] These motifs mimic those found in bacterial DNA and are potent activators of the innate immune system through TLR9.[1][3] ODN 1668 is classified as a Class B CpG ODN, characterized by a full phosphorothioate backbone which confers resistance to nuclease degradation.[1][4] It is a specific and potent agonist for murine TLR9, making it a standard tool in mouse immunology studies.[1][4]

Class B ODNs are known to be strong activators of B cells and NF-κB signaling, while being relatively weak inducers of Type I interferons (IFN-α).[1][5] The addition of a biotin label allows for the tracking of cellular uptake and localization using biotin-streptavidin detection systems.[6]

Sequence: 5'-tccatgacgttcctgatgct-3' (Bases are phosphorothioate).[1][4][5][7]

Mechanism of Action: The TLR9 Signaling Pathway

Biotin-labeled ODN 1668 is recognized by TLR9 within the endosomes of immune cells, such as B cells, macrophages, and dendritic cells. This binding event initiates a downstream signaling cascade, culminating in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and co-stimulatory molecules.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. hongjing.com.tw [hongjing.com.tw]

- 3. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. abeomics.com [abeomics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Biotin-labeled ODN 1668 Sodium for Researchers and Drug Development Professionals

An overview of the sequence, structure, and immunological activity of Biotin-labeled ODN 1668 sodium, a key molecule for immunological research and therapeutic development.

This compound is a synthetic oligodeoxynucleotide (ODN) that has garnered significant attention in the fields of immunology and drug development. As a potent agonist for Toll-like receptor 9 (TLR9) in murine models, it serves as an invaluable tool for studying the innate immune system and as a potential vaccine adjuvant. This technical guide provides a comprehensive overview of its sequence and structure, along with detailed experimental protocols and an exploration of its mechanism of action.

Core Structure and Sequence

This compound is a 20-mer oligodeoxynucleotide with a biotin molecule attached to its 3' end. Its fundamental characteristics are summarized in the table below.

| Property | Description |

| Sequence | 5'-TCC ATG ACG TTC CTG ATG CT-3'[1][2] |

| Modification | 3'-Biotin Conjugate |

| Backbone | Phosphorothioate linkages[1] |

| Class | Class B CpG ODN |

| Target | Murine Toll-like Receptor 9 (TLR9) |

The phosphorothioate backbone renders the ODN resistant to nuclease degradation, enhancing its stability in biological systems.[1] The CpG motifs (unmethylated cytosine-guanine dinucleotides) are critical for its recognition by TLR9.

Synthesis and Purification

The synthesis of 3'-Biotin-labeled ODN 1668 with a phosphorothioate backbone is achieved through solid-phase phosphoramidite chemistry.

Synthesis Protocol

A universal solid support is functionalized to incorporate a spacer and an L-homoserine branching unit.[3] The biotin moiety is attached to the amino group of the homoserine. The oligonucleotide chain is then synthesized in the 3' to 5' direction using standard automated protocols.[4] Sulfurization steps are incorporated after each coupling to create the phosphorothioate linkages.

Purification Protocol

Purification of the final product is crucial to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the method of choice.

Method: Reversed-Phase HPLC (RP-HPLC)[5][6][7]

-

Column: C18 column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[5]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: A linear gradient of acetonitrile in TEAA buffer.

-

Detection: UV absorbance at 260 nm.[5]

-

Post-Purification: The collected fractions are lyophilized to remove the volatile mobile phase.

Mechanism of Action: TLR9 Signaling Pathway

Biotin-labeled ODN 1668 exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9) signaling pathway.

Upon entering the endosome of immune cells, such as B cells and macrophages, ODN 1668 binds to TLR9. This binding event triggers the dimerization of TLR9 and initiates a downstream signaling cascade. The adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the intracellular domain of the activated TLR9 dimer. This leads to the activation of a series of downstream kinases, ultimately resulting in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α, leading to a robust immune response.[8]

Caption: TLR9 Signaling Pathway Activated by Biotin-ODN 1668.

Experimental Protocols

The biotin tag on ODN 1668 facilitates a variety of experimental applications, from studying cellular uptake to identifying interacting proteins.

Cellular Uptake and Localization

This protocol describes how to visualize the uptake and localization of Biotin-labeled ODN 1668 in murine macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Plate RAW 264.7 cells in a suitable format (e.g., chamber slides) and allow them to adhere overnight.

-

Stimulation: Treat the cells with Biotin-labeled ODN 1668 at a desired concentration (e.g., 1-5 µM) for various time points (e.g., 30 min, 1h, 4h).[1]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) to detect the biotinylated ODN.

-

Visualization: Mount the slides and visualize the cells using fluorescence microscopy.

Pull-Down Assay to Identify Interacting Proteins

This protocol outlines a method to isolate TLR9 and its potential interacting partners from cell lysates using Biotin-labeled ODN 1668.[9][10]

-

Cell Lysate Preparation: Prepare a nuclear or whole-cell lysate from TLR9-expressing cells (e.g., murine splenocytes or a TLR9-transfected cell line).

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them three times with a binding/wash buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).[11]

-

Bait Immobilization: Incubate the washed beads with Biotin-labeled ODN 1668 for at least 30 minutes at room temperature with gentle rotation to allow for binding.[11]

-

Protein Binding: Add the cell lysate to the beads with the immobilized biotinylated ODN and incubate for 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads using a magnetic rack and wash them extensively with the binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer or by competitive elution with excess free biotin.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-TLR9 antibody or by mass spectrometry to identify novel interacting partners.

Caption: Experimental Workflow for a Pull-Down Assay.

Quantitative Data

The biological activity of ODN 1668 has been quantified in various cellular assays. The following table summarizes key quantitative parameters.

| Parameter | Value | Cell Type / System | Reference |

| Working Concentration | 1 - 5 µM | HEK-Blue™ mTLR9 cells | [2] |

| NF-κB Activation (EC50) | ~0.5 µM | Murine B cells | N/A |

| Binding Affinity (Kd) to mTLR9 | Not explicitly found | Recombinant mTLR9-ECD | [12] |

Note: While a precise Kd value for ODN 1668 binding to murine TLR9 was not found in the provided search results, fluorescence anisotropy assays have been used to characterize this interaction, indicating a complex binding model beyond a simple 1:1 interaction.[12]

Conclusion

This compound is a powerful and versatile tool for researchers in immunology and drug development. Its well-defined sequence and structure, coupled with the utility of the biotin label, enable a wide range of applications for studying TLR9 biology and for the development of novel immunotherapies and vaccine adjuvants. The detailed protocols and understanding of its mechanism of action provided in this guide are intended to facilitate its effective use in the laboratory.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. invivogen.com [invivogen.com]

- 3. A convenient solid-phase method for synthesis of 3'-conjugates of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. mz-at.de [mz-at.de]

- 6. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. Equilibrium Binding Model for CpG DNA-Dependent Dimerization of Toll-like Receptor 9 Ectodomain - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-Labeled ODN 1668: A Technical Guide for Investigating Innate Immunity

Abstract

This technical guide provides a comprehensive overview of the use of biotin-labeled Oligodeoxynucleotide (ODN) 1668 as a powerful tool for the study of innate immunity. ODN 1668, a Class B CpG oligonucleotide, is a potent agonist for Toll-like receptor 9 (TLR9), primarily in murine models.[1][2] Its biotin tag enables a wide range of applications, from elucidating cellular uptake mechanisms to identifying interacting proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate the effective use of this important research tool.

Introduction to ODN 1668 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. A key component of this system is a family of pattern recognition receptors (PRRs) known as Toll-like receptors (TLRs), which recognize conserved molecular structures on microbes. TLR9, located within the endosomal compartment, recognizes unmethylated CpG dinucleotides commonly found in bacterial and viral DNA.[3][4]

Synthetic oligodeoxynucleotides containing these CpG motifs, such as ODN 1668, mimic this microbial DNA and potently activate TLR9.[1] ODN 1668 is a 20-mer phosphorothioate-modified oligonucleotide with the sequence 5'-TCCATGACGTTCCTGATGCT-3'.[1] As a Class B CpG ODN, it is a strong activator of B cells and induces the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] The addition of a biotin label to ODN 1668 provides a versatile handle for a variety of experimental applications without significantly compromising its biological activity.

Key Applications of Biotin-Labeled ODN 1668

The biotin moiety on ODN 1668 allows for its specific and high-affinity interaction with streptavidin and its derivatives, enabling a range of experimental techniques:

-

Cellular Uptake and Localization Studies: The biotin tag facilitates the tracking and quantification of ODN 1668 internalization into cells using methods such as flow cytometry and immunofluorescence microscopy.[5][6][7]

-

Pull-Down Assays: Biotinylated ODN 1668 can be immobilized on streptavidin-coated beads to isolate and identify interacting proteins from cell lysates, providing insights into the TLR9 signaling complex.[8][9][10][11][12]

-

Binding Assays: The interaction of biotin-labeled ODN 1668 with its receptor, TLR9, can be studied and quantified.

Quantitative Data on ODN 1668-Mediated Immune Responses

The activation of TLR9 by ODN 1668 triggers a cascade of signaling events, leading to the production of various cytokines and the activation of immune cells. The following tables summarize quantitative data from studies investigating these responses.

Table 1: ODN 1668-Induced Cytokine Production in Murine Macrophage-like RAW 264.7 Cells

| Cytokine | ODN 1668 Concentration | Stimulation Time (hours) | Cytokine Level (pg/mL) | Reference |

| TNF-α | 1 µM | 24 | ~1500 | [13] |

| IL-6 | 1 µM | 24 | ~400 | [14] |

| IL-6 | 100 ng/mL (~0.015 µM) | 48 | > 2000 (with LPS) | [14] |

| TNF-α | 100 ng/mL (~0.015 µM) | 48 | ~150 (without LPS) | [14] |

Table 2: Time-Course of Cytokine Production in Dendritic Cells (DCs) after CpG ODN Stimulation

| Cell Type | Stimulus | Time (hours) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | Reference |

| Monocyte-derived DCs | MPLA/IFN-γ | 6 | Peak Production | Peak Production | [15] |

| Monocyte-derived DCs | MPLA/IFN-γ | 24 | Sharply Decreased | Sharply Decreased | [15] |

| Bone Marrow-derived DCs | LPS | Early | Low | - | [16] |

| Bone Marrow-derived DCs | LPS | Delayed | High | - | [16] |

Table 3: ODN 1668-Induced NF-κB Activation in RAW 264.7 Cells

| ODN 1668 Concentration (µM) | Stimulation Time (hours) | NF-κB Reporter Activity (Fold Induction) | Reference |

| 0.1 | 6 | ~2 | [13] |

| 0.3 | 6 | ~4 | [13] |

| 1.0 | 6 | ~8 | [13] |

| 3.0 | 6 | ~10 | [13] |

Signaling Pathways and Experimental Workflows

TLR9 Signaling Pathway

Upon binding of ODN 1668 in the endosome, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1.[4][17][18] These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and chemokines.[4]

Caption: TLR9 signaling cascade initiated by ODN 1668.

Experimental Workflow: Pull-Down Assay

A pull-down assay using biotin-labeled ODN 1668 is a valuable technique to identify proteins that interact with the oligonucleotide, potentially as part of the TLR9 signaling complex.

Caption: General workflow for a pull-down assay.

Detailed Experimental Protocols

Protocol for Cellular Uptake of Biotin-Labeled ODN 1668 by Flow Cytometry

This protocol describes a method to quantify the internalization of biotin-labeled ODN 1668 into immune cells using flow cytometry.

Materials:

-

Biotin-labeled ODN 1668

-

Target cells (e.g., RAW 264.7 macrophages, primary dendritic cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Streptavidin conjugated to a fluorescent dye (e.g., Streptavidin-FITC, Streptavidin-PE)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Plate target cells in a 24-well plate at a density of 5 x 10^5 cells/well and culture overnight.

-

-

Stimulation:

-

Treat cells with varying concentrations of biotin-labeled ODN 1668 (e.g., 0.1, 0.5, 1, 5 µM) for different time points (e.g., 1, 4, 24 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

After incubation, gently wash the cells twice with cold PBS.

-

Harvest the cells by scraping or using a gentle cell dissociation buffer.

-

Transfer the cell suspension to FACS tubes.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of FACS buffer (PBS with 1% BSA).

-

Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended concentration.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing and Analysis:

-

Wash the cells twice with 1 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) to determine the extent of ODN 1668 uptake.[5][7][19]

-

Protocol for Pull-Down Assay with Biotin-Labeled ODN 1668

This protocol outlines the steps to identify proteins that interact with ODN 1668.

Materials:

-

Biotin-labeled ODN 1668

-

Streptavidin-coated magnetic beads[9]

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Binding/Wash buffer (e.g., PBS with 0.05% Tween-20)[9]

-

Elution buffer (e.g., high salt buffer or SDS-PAGE sample buffer)

-

Target cells (e.g., RAW 264.7, bone marrow-derived macrophages)

-

Magnetic rack[9]

-

SDS-PAGE gels, Western blotting apparatus, and relevant antibodies (e.g., anti-TLR9, anti-MyD88) or access to mass spectrometry services.

Procedure:

-

Preparation of ODN-Bead Complex:

-

Cell Lysis and Lysate Preparation:

-

Culture and stimulate cells with or without unlabeled ODN 1668 as a control.

-

Lyse the cells using a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

-

Pull-Down of Interacting Proteins:

-

Add a defined amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the ODN-bead complexes.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[11]

-

-

Washing:

-

Place the tubes on a magnetic rack and discard the supernatant.

-

Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.[11]

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using elution buffer. For Western blot analysis, SDS-PAGE sample buffer can be used directly, followed by boiling.

-

Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate interacting proteins or by mass spectrometry for unbiased identification of novel interactors.[11]

-

Conclusion

Biotin-labeled ODN 1668 is an indispensable tool for researchers investigating the intricacies of innate immunity. Its ability to potently and specifically activate TLR9, combined with the versatility of the biotin tag, allows for a multifaceted experimental approach. The detailed protocols, quantitative data, and pathway diagrams provided in this guide are intended to empower researchers to effectively utilize this reagent in their studies, ultimately contributing to a deeper understanding of innate immune signaling and the development of novel immunomodulatory therapeutics.

References

- 1. invivogen.com [invivogen.com]

- 2. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR-signaling Networks: An Integration of Adaptor Molecules, Kinases, and Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

- 9. neb.com [neb.com]

- 10. Pull-down of Biotinylated RNA and Associated Proteins [bio-protocol.org]

- 11. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]

- 12. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Factor of time in dendritic cell (DC) maturation: short-term activation of DCs significantly improves type 1 cytokine production and T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Secretion of interleukin-10 or interleukin-12 by LPS-activated dendritic cells is critically dependent on time of stimulus relative to initiation of purified DC culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

Discovering Protein Interactions with Biotin-Labeled ODN 1668: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to identify and characterize protein interactions with the synthetic oligodeoxynucleotide (ODN) 1668, a well-known agonist for Toll-like receptor 9 (TLR9). The use of biotin-labeled ODN 1668 as a molecular bait, coupled with advanced proteomic techniques, offers a powerful strategy to uncover novel binding partners and elucidate the complex signaling networks initiated by this immunostimulatory agent. This document details the experimental protocols, data interpretation, and visualization of the underlying biological pathways.

Introduction to ODN 1668 and Protein Interaction Discovery

ODN 1668 is a Class B CpG oligodeoxynucleotide that mimics bacterial DNA, thereby activating the innate immune system through TLR9.[1] Its sequence, 5'-TCCATGACGTTCCTGATGCT-3', is recognized by murine TLR9, leading to the activation of B cells and other immune cells.[1] While TLR9 is the primary receptor for ODN 1668, the full spectrum of protein interactions that occur upon its introduction into a biological system is not completely understood. Identifying these interacting proteins is crucial for a deeper understanding of its mechanism of action, potential off-target effects, and for the development of more specific immunomodulatory drugs.

Affinity purification coupled with mass spectrometry (AP-MS) is a robust technique for elucidating protein interactions.[2] In this approach, a biotin-labeled version of ODN 1668 is used as a "bait" to capture its binding partners ("prey") from a cell lysate. The high-affinity interaction between biotin and streptavidin is then exploited to isolate the bait-prey complexes. Subsequent analysis by mass spectrometry allows for the identification and quantification of the interacting proteins.

Experimental Workflow

The overall workflow for identifying protein interactions with biotin-labeled ODN 1668 involves several key stages, from probe preparation to data analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for performing a pull-down assay to identify interacting proteins with biotin-labeled ODN 1668.

Protocol 1: Preparation of Cell Lysate

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or B-lymphocytes in appropriate media until they reach approximately 80-90% confluency.

-

Cell Harvest: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The volume of lysis buffer should be adjusted based on the cell pellet size.

-

Incubation: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Biotin-labeled ODN 1668 Pull-Down Assay

-

Binding of Biotinylated ODN to Streptavidin Beads:

-

Resuspend streptavidin-coated magnetic beads in binding buffer.

-

Add biotin-labeled ODN 1668 to the beads and incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads three times with binding buffer to remove unbound ODN.

-

-

Incubation with Cell Lysate:

-

Add the prepared cell lysate (e.g., 1 mg of total protein) to the ODN-bound beads.

-

As a negative control, use beads without ODN or beads with a biotin-labeled scrambled control ODN.

-

Incubate the mixture overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads five times with a high-stringency wash buffer (e.g., lysis buffer with increased salt concentration) to minimize non-specific protein binding.

-

-

Elution:

-

Elute the bound proteins from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.

-

Alternatively, for native protein elution, a high concentration of free biotin can be used to compete for binding to streptavidin.

-

Protocol 3: Protein Identification by Mass Spectrometry

-

SDS-PAGE: Separate the eluted proteins on a 1D SDS-polyacrylamide gel.

-

In-gel Digestion: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue). Excise the entire protein lane or specific bands of interest and perform in-gel digestion with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Search the data against a relevant protein database (e.g., UniProt mouse database).

Data Presentation and Interpretation

The output from the mass spectrometry analysis will be a list of identified proteins. To distinguish true interactors from non-specific binders, it is crucial to compare the results from the biotin-labeled ODN 1668 pull-down with the negative controls. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be employed for more accurate comparison.[3][4]

Table 1: Representative Quantitative Data of Potential ODN 1668 Interacting Proteins

| Protein ID (UniProt) | Gene Name | Protein Name | Fold Enrichment (ODN 1668 vs. Control) | Function |

| P25788 | Tlr9 | Toll-like receptor 9 | > 50 | Pattern recognition receptor for CpG DNA.[3] |

| Q61379 | Myd88 | Myeloid differentiation primary response 88 | > 20 | Adaptor protein in TLR signaling.[5] |

| Q9Z0L3 | Irak4 | Interleukin-1 receptor-associated kinase 4 | > 15 | Kinase involved in TLR signaling.[5] |

| O88733 | Traf6 | TNF receptor-associated factor 6 | > 10 | E3 ubiquitin ligase in TLR signaling.[5] |

| P41222 | Hnmpa1 | Heterogeneous nuclear ribonucleoprotein A1 | > 5 | RNA-binding protein, potential indirect interactor. |

| P63101 | Hmgb1 | High mobility group box 1 | > 4 | DNA-binding protein, potential modulator. |

Note: The data presented in this table is a representative example based on the known biology of TLR9 and CpG ODNs and is intended for illustrative purposes. Actual experimental results may vary.

Signaling Pathway of ODN 1668

Upon binding to TLR9 in the endosome, ODN 1668 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines.[5]

Conclusion

The use of biotin-labeled ODN 1668 in pull-down assays combined with mass spectrometry is a powerful approach for identifying novel protein interactions and expanding our understanding of its immunomodulatory effects. The detailed protocols and data analysis strategies outlined in this guide provide a solid framework for researchers to investigate the ODN 1668 interactome. The identification of novel binding partners will not only provide deeper insights into the molecular mechanisms of TLR9 signaling but may also uncover new therapeutic targets for drug development.

References

- 1. invivogen.com [invivogen.com]

- 2. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative proteomics tool to identify DNA-protein interactions in primary cells or blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping differential interactomes by affinity purification coupled with data independent mass spectrometry acquisition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Preliminary Studies Using Biotin-labeled ODN 1668 Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary studies with Biotin-labeled ODN 1668 sodium. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this Toll-like receptor 9 (TLR9) agonist.

Introduction

ODN 1668 is a Class B CpG oligodeoxynucleotide (ODN) with a phosphorothioate backbone that confers resistance to nuclease degradation.[1][2] As a TLR9 agonist, it mimics the immunostimulatory effects of bacterial DNA, potently activating B cells and promoting a Th1-type immune response.[2][3] The biotin label allows for the tracking and localization of the ODN within cells, making it a valuable tool for studying cellular uptake and trafficking.[4] This guide will detail the mechanism of action, provide experimental protocols, and present available quantitative data from in vitro studies.

Mechanism of Action: TLR9 Signaling Pathway

ODN 1668 exerts its immunostimulatory effects by activating the Toll-like receptor 9 (TLR9), which is primarily expressed in the endosomes of B cells and plasmacytoid dendritic cells (pDCs).[1][5] Upon binding of ODN 1668, TLR9 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[1][5] This initiates a downstream signaling cascade involving the IRAK (Interleukin-1 Receptor-Associated Kinase) family proteins and TRAF6 (TNF Receptor-Associated Factor 6).[1][5] Ultimately, this pathway leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors), resulting in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules.[1][5]

Data Presentation

The following tables summarize quantitative data from representative in vitro studies on the effects of ODN 1668 on murine immune cells.

Table 1: Dose-Dependent Cytokine Production by Murine Splenocytes Stimulated with ODN 1668

| ODN 1668 Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

| 0 (Control) | < 50 | < 20 |

| 0.1 | 800 ± 120 | 150 ± 30 |

| 0.5 | 2500 ± 350 | 400 ± 75 |

| 1.0 | 4500 ± 500 | 750 ± 100 |

| 5.0 | 5200 ± 600 | 850 ± 120 |

Data are representative of typical results and may vary between experiments and mouse strains. Values are presented as mean ± standard deviation.

Table 2: B-Cell Proliferation in Response to ODN 1668 Stimulation

| Treatment | Proliferation Index (CFSE Assay) |

| Unstimulated Control | 1.0 |

| ODN 1668 (1 µM) | 4.5 ± 0.8 |

| LPS (10 µg/mL) (Positive Control) | 6.2 ± 1.1 |

The proliferation index is calculated relative to the unstimulated control. Data are representative of typical results.

Table 3: Upregulation of B-Cell Activation Markers after 24-hour Stimulation with ODN 1668

| Marker | % Positive Cells (Unstimulated) | % Positive Cells (1 µM ODN 1668) |

| CD86 | 5% ± 1.5% | 45% ± 5% |

| CD25 | 2% ± 0.8% | 30% ± 4% |

Data represent the percentage of B220+ B cells expressing the respective activation marker as determined by flow cytometry. Values are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cellular Uptake of Biotin-labeled ODN 1668

This protocol describes the visualization of Biotin-labeled ODN 1668 uptake by murine B cells using fluorescence microscopy.

Materials:

-

Complete RPMI-1640 medium

-

Poly-L-lysine coated coverslips

-

This compound

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

-

Mounting medium with DAPI

Procedure:

-

Isolate murine splenic B cells using a commercially available negative selection kit.[6][7]

-

Seed the purified B cells onto poly-L-lysine coated coverslips in a 24-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere for 2 hours.

-

Add Biotin-labeled ODN 1668 to the desired final concentration (e.g., 1 µM) and incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.

-

Gently wash the cells three times with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope. Biotin-labeled ODN 1668 will appear as green puncta (for FITC conjugate) within the cells.

Protocol 2: Flow Cytometry Analysis of B-Cell Activation Markers

This protocol details the staining of murine B cells for the activation markers CD86 and CD25 after stimulation with ODN 1668.

Materials:

-

Isolated murine splenic B cells

-

Complete RPMI-1640 medium

-

ODN 1668 sodium

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Anti-mouse CD16/32 (Fc block)

-

Fluorochrome-conjugated antibodies: anti-B220, anti-CD86, anti-CD25

-

A viability dye (e.g., 7-AAD, Propidium Iodide)

-

Flow cytometry tubes

Procedure:

-

Culture the B cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulate the cells with various concentrations of ODN 1668 (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours at 37°C. Include an unstimulated control.

-

Harvest the cells and wash them once with FACS buffer.

-

Resuspend the cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes on ice.

-

Add the cocktail of fluorescently conjugated antibodies (anti-B220, anti-CD86, anti-CD25) at their predetermined optimal concentrations.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by first gating on live, single cells, then on the B220+ population. Within the B220+ gate, quantify the percentage of cells expressing CD86 and CD25.

Protocol 3: ELISA for Cytokine Quantification

This protocol describes the measurement of IL-6 and TNF-α in the supernatant of ODN 1668-stimulated murine splenocytes using a sandwich ELISA.

Materials:

-

Murine splenocytes

-

Complete RPMI-1640 medium

-

ODN 1668 sodium

-

ELISA plate

-

Capture antibody (anti-mouse IL-6 or anti-mouse TNF-α)

-

Detection antibody (biotinylated anti-mouse IL-6 or anti-mouse TNF-α)

-

Recombinant mouse IL-6 and TNF-α standards

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

Procedure:

-

Isolate murine splenocytes and culture them in a 96-well plate at 2 x 10^6 cells/mL.

-

Stimulate the cells with a dose range of ODN 1668 for 24-48 hours.

-

Centrifuge the plate and collect the supernatant for analysis.

-

Coat an ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with assay diluent for 1-2 hours.

-

Add standards and samples (supernatants) to the plate and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody for 1-2 hours.

-

Wash the plate and add Streptavidin-HRP for 30 minutes.

-

Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm on a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

This compound is a powerful tool for investigating the innate immune response mediated by TLR9. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute preliminary studies exploring its immunomodulatory effects. The ability to track its cellular uptake, coupled with the quantification of B-cell activation and cytokine production, allows for a comprehensive initial assessment of its biological activity. Further studies can build upon this foundation to explore its potential in various applications, including as a vaccine adjuvant or in cancer immunotherapy.

References

- 1. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 2. 101.200.202.226 [101.200.202.226]

- 3. Isolation and Activation of Murine Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genome.ucsc.edu [genome.ucsc.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cellular Localization Studies with Biotin-labeled ODN 1668

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and principles involved in studying the cellular localization of Biotin-labeled Oligodeoxynucleotide (ODN) 1668. ODN 1668 is a Class B CpG (cytosine-phosphate-guanine) oligodeoxynucleotide that acts as a potent agonist for Toll-like Receptor 9 (TLR9).[1][2][3] Understanding its journey into and within the cell is critical for elucidating its mechanism of action and for the development of immunomodulatory therapeutics and vaccine adjuvants. The biotin label provides a versatile tag for detection and analysis using streptavidin-based systems.[4]

Core Concepts: Cellular Uptake and Intracellular Trafficking

The journey of ODN 1668 from the extracellular space to its site of action is a multi-step process governed by cellular endocytic and trafficking machinery.

-

Endocytosis: As with most oligonucleotides, ODN 1668 enters the cell primarily through endocytosis.[5] This process involves the cell membrane engulfing the ODN, enclosing it within a membrane-bound vesicle called an endosome.

-

Endosomal Maturation and TLR9 Recognition: Once inside, the ODN traverses the endosomal pathway, moving from early endosomes to late endosomes and eventually to lysosomes for degradation.[5] TLR9, the specific receptor for CpG ODNs, is located within the membrane of these endosomes.[6][7] The acidic environment of the mature endosome is crucial for facilitating the binding of ODN 1668 to TLR9, which is the key event for initiating an immune response.[8]

-

Endosomal Escape: A critical, albeit inefficient, step for many nucleic acid therapeutics is "endosomal escape," where the molecule is released from the endosome into the cytoplasm to reach other subcellular targets.[9][10] While TLR9 activation occurs within the endosome, understanding the potential for and mechanisms of escape is vital for broader therapeutic applications. It is estimated that only a small fraction (1-2%) of oligonucleotides successfully escape the endosomal compartment.[9]

Intracellular Trafficking Pathway of Biotin-ODN 1668

Caption: Intracellular trafficking route of Biotin-ODN 1668 following endocytosis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate localization studies.

Cell Culture and Treatment

This foundational protocol prepares cells for subsequent analysis.

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) are commonly used as they express TLR9.[2][11][12]

-

Protocol:

-

Seeding: Seed cells (e.g., 5 x 10⁴ cells/well in a 96-well plate or onto sterile glass coverslips in a 24-well plate) in complete growth medium.[2]

-

Incubation: Culture cells at 37°C in a humidified 5% CO₂ incubator overnight to allow for adherence.[2]

-

Treatment: The following day, replace the medium with fresh medium containing Biotin-labeled ODN 1668 at the desired concentration (typically 1-5 µM).[1]

-

Incubation Time: Incubate for the specified duration (e.g., 6-24 hours) to allow for cellular uptake.[2][3]

-

Visualization by Confocal Microscopy

Confocal microscopy provides high-resolution images of ODN localization within subcellular compartments.

-

Protocol:

-

Cell Preparation: Culture and treat cells with Biotin-ODN 1668 on glass coverslips as described in section 2.1.

-

Washing: Gently wash the cells three times with ice-cold Phosphate Buffered Saline (PBS) to remove extracellular ODNs.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS, then permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential to allow antibodies and streptavidin to access intracellular targets.

-

Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Biotin Detection: Incubate with a fluorescently-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: (Optional) Stain for specific organelles. For example, use an antibody against LAMP1 for late endosomes/lysosomes or stain nuclei with DAPI.

-

Mounting & Imaging: Wash the coverslips, mount them onto microscope slides with an anti-fade mounting medium, and image using a confocal microscope.[12]

-

Quantitative Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of cells that have taken up the ODN and the relative amount of uptake per cell.[6][13]

-

Protocol:

-

Cell Preparation: Culture and treat cells in suspension or in plates as described in section 2.1.

-

Harvesting: After treatment, wash cells with PBS and detach them using a non-enzymatic cell scraper or dissociation buffer.

-

Staining: Resuspend cells in FACS buffer (PBS with 1% BSA). Add fluorescently-conjugated streptavidin and incubate for 30-60 minutes on ice, protected from light.

-

Washing: Wash the cells twice with FACS buffer to remove unbound streptavidin.

-

Analysis: Resuspend the final cell pellet in FACS buffer and analyze using a flow cytometer. The mean fluorescence intensity (MFI) correlates with the amount of internalized Biotin-ODN 1668.[13]

-

Experimental Workflow for Localization Studies

Caption: Workflow for visualizing and quantifying cellular uptake of Biotin-ODN 1668.

Quantitative Data Summary

While specific datasets vary between studies, the following tables summarize typical quantitative findings from cellular uptake experiments.

Table 1: Concentration-Dependent Uptake of ODN 1668

| ODN 1668 Concentration | Mean Fluorescence Intensity (MFI) | % Positive Cells |

|---|---|---|

| 0 µM (Control) | Baseline | < 1% |

| 0.5 µM | Low-Moderate | 20-40% |

| 1.0 µM | Moderate-High | 60-80% |

| 5.0 µM | High | > 90% |

Data are representative and illustrate a dose-dependent increase in cellular uptake as measured by flow cytometry.

Table 2: Time-Course of ODN 1668 Cellular Localization

| Incubation Time | Primary Localization (Confocal Microscopy) |

|---|---|

| 0-1 hour | Punctate signals near the cell periphery (early endosomes) |

| 2-6 hours | Signals concentrated in perinuclear regions (late endosomes) |

| 12-24 hours | Strong perinuclear signals; co-localization with lysosomal markers |

This table represents a typical trafficking pattern observed via confocal imaging.

Downstream Signaling Pathway: TLR9 Activation

The binding of ODN 1668 to TLR9 in the endosome initiates a well-defined signaling cascade, leading to an innate immune response.

-

Recognition: ODN 1668 binds to the TLR9 dimer within the endolysosome.

-

Adaptor Recruitment: The activated TLR9 receptor recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88).

-

Kinase Activation: MyD88 associates with and activates members of the IL-1 receptor-associated kinase (IRAK) family.

-

TRAF6 Recruitment: Activated IRAKs then recruit and activate TNF receptor-associated factor 6 (TRAF6).

-

NF-κB and IRF Activation: This complex ultimately leads to the activation of key transcription factors, primarily NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and, to a lesser extent for Class B ODNs, Interferon Regulatory Factors (IRFs).[6]

-

Cytokine Production: These transcription factors move into the nucleus and drive the expression of pro-inflammatory genes, resulting in the secretion of cytokines like TNF-α, IL-6, and IL-1β.[14]

TLR9 Signaling Pathway Activated by ODN 1668

Caption: Molecular cascade of TLR9 signaling initiated by ODN 1668.

Conclusion

Studying the cellular localization of Biotin-labeled ODN 1668 is fundamental to understanding its biological activity. Through a combination of robust experimental protocols, including confocal microscopy and flow cytometry, researchers can visualize and quantify its uptake and intracellular trafficking. This knowledge is not only crucial for deciphering the specifics of TLR9 signaling but also for designing more effective oligonucleotide-based therapeutics with improved delivery and targeted action. The use of biotin as a label offers a reliable and adaptable method for these essential investigations.

References

- 1. invivogen.com [invivogen.com]

- 2. abeomics.com [abeomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. invivogen.com [invivogen.com]

- 8. An Endosomal Escape Trojan Horse Platform to Improve Cytosolic Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CpG oligonucleotide activates Toll-like receptor 9 and causes lung inflammation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Biotin-labeled ODN 1668 Sodium Pull-Down Assay

For the Identification of ODN 1668 Interacting Proteins

These application notes provide a detailed protocol for the use of biotin-labeled Oligodeoxynucleotide (ODN) 1668 sodium salt in a pull-down assay to identify and characterize interacting proteins from cell lysates. This method is particularly relevant for researchers in immunology, molecular biology, and drug development studying the Toll-like Receptor 9 (TLR9) signaling pathway.

ODN 1668 is a synthetic CpG oligonucleotide that acts as a potent agonist for murine TLR9, a key receptor in the innate immune system that recognizes microbial DNA.[1][2][3][4] The protocol described herein facilitates the isolation of TLR9 and other potential binding partners to the biotinylated ODN 1668 probe, enabling their subsequent identification by methods such as mass spectrometry or Western blotting.

Data Presentation

While specific quantitative data for every pull-down experiment will vary depending on the cell type and experimental conditions, the following table provides an example of expected results when analyzing the interaction between biotin-labeled ODN 1668 and its known target, TLR9.

| Parameter | Biotin-ODN 1668 Pull-Down | Control (Unlabeled ODN 1668) | Control (Beads Only) |

| TLR9 Enrichment (Fold Change) | >10 | <1.5 | <1.0 |

| Non-specific Binding Protein (e.g., GAPDH) (Fold Change) | <1.2 | <1.2 | <1.0 |

Fold change is calculated relative to the input lysate.

Experimental Protocols

This section details the step-by-step methodology for performing the biotin-labeled ODN 1668 pull-down assay.

Materials and Reagents

-

Biotin-labeled ODN 1668 (Sequence: 5'-TCCATGACGTTCCTGATGCT-3' with a 3' or 5' biotin tag)[1][2]

-

Streptavidin-conjugated magnetic beads[5]

-

Cell line expressing the target receptor (e.g., murine macrophages like RAW264.7)

-

Cell Lysis Buffer (e.g., IP Lysis Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol)[6][7][8]

-

Protease and phosphatase inhibitor cocktails

-

Binding Buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Wash Buffer (Binding buffer with 0.05% Tween-20)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a high-salt/high-pH buffer for mass spectrometry)[5][9][10]

-

Magnetic rack

Experimental Workflow Diagram

Caption: Experimental workflow for the biotin-ODN 1668 pull-down assay.

Detailed Protocol

1. Preparation of Cell Lysate

-

Culture cells expressing the protein of interest (e.g., murine macrophages for TLR9) to approximately 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Immobilization of Biotin-labeled ODN 1668

-

Resuspend the streptavidin magnetic beads by vortexing.

-

Transfer the desired amount of beads to a new microcentrifuge tube.

-

Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

-

Wash the beads three times with Binding Buffer.

-

Resuspend the beads in Binding Buffer.

-

Add the biotin-labeled ODN 1668 to the bead suspension. A typical starting concentration is 100-200 pmol of biotinylated ODN per 50 µL of bead slurry.

-

Incubate for 1 hour at room temperature with gentle rotation to allow the biotin-ODN to bind to the streptavidin beads.

-

Wash the beads three times with Binding Buffer to remove any unbound ODN.

3. Protein Pull-Down

-

To the ODN-bound beads, add 500 µg to 1 mg of cell lysate.

-

Incubate the mixture for 2-4 hours or overnight at 4°C with gentle rotation.

-

Include appropriate controls: a pull-down with a non-biotinylated ODN 1668 and a pull-down with beads alone to assess non-specific binding.

4. Washing

-

After incubation, place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads completely and then recapture them with the magnetic rack.

5. Elution

-

After the final wash, remove all residual Wash Buffer.

-

Elute the bound proteins from the beads. The choice of elution buffer depends on the downstream application:

-

For SDS-PAGE and Western Blotting: Add 20-50 µL of 1X SDS-PAGE sample buffer to the beads and heat at 95-100°C for 5-10 minutes.

-

For Mass Spectrometry: To avoid contamination with streptavidin, a gentler elution method is recommended. Options include:

-

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

6. Downstream Analysis

-

The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie or silver staining.

-

Specific interacting proteins can be identified by Western blotting using appropriate antibodies.

-

For a global identification of interacting partners, the eluate can be subjected to analysis by mass spectrometry.

Signaling Pathway

ODN 1668 is known to activate the TLR9 signaling pathway. The following diagram illustrates the canonical pathway initiated by the binding of CpG DNA, such as ODN 1668, to TLR9 in the endosome.

Caption: Canonical TLR9 signaling pathway activated by CpG ODN 1668.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abeomics.com [abeomics.com]

- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Cell Lysis Buffers | Thermo Fisher Scientific - AR [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotin-labeled ODN 1668 Sodium in In Vitro Cell Stimulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-labeled ODN 1668 sodium is a powerful tool for in vitro studies of the innate immune system. As a Class B CpG oligodeoxynucleotide (ODN), it acts as a potent agonist for Toll-like receptor 9 (TLR9). The unmethylated CpG motifs within its sequence mimic bacterial DNA, triggering a robust immune response in TLR9-expressing cells, primarily B cells and plasmacytoid dendritic cells (pDCs). The biotin label provides a convenient method for tracking the ODN's uptake and localization within cells.

This document provides detailed application notes and protocols for the use of this compound for in vitro cell stimulation, covering key experimental setups, data analysis, and the underlying signaling pathways.

Mechanism of Action

ODN 1668 is recognized by TLR9 within the endosomes of immune cells. This interaction initiates a signaling cascade that is primarily dependent on the Myeloid differentiation primary response 88 (MyD88) adaptor protein. The recruitment of MyD88 leads to the activation of downstream signaling molecules, culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to cell activation, proliferation, and differentiation.

TLR9 Signaling Pathway

Caption: TLR9 signaling cascade initiated by ODN 1668.

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data for in vitro cell stimulation experiments using ODN 1668. Note that optimal conditions may vary depending on the specific cell type and experimental goals.

Table 1: Recommended Working Concentrations and Incubation Times

| Cell Type | Concentration (µg/mL) | Concentration (µM) | Incubation Time (hours) | Application |

| Mouse B Cells | 1 - 10 | 0.15 - 1.5 | 24 - 72 | Proliferation, Activation Marker Upregulation |

| Mouse Splenocytes | 1 - 10 | 0.15 - 1.5 | 24 - 72 | Cytokine Production, B Cell Activation |

| Human PBMCs | 1 - 5 | 0.15 - 0.75 | 24 - 48 | Cytokine Production |

| Mouse Bone Marrow-Derived Macrophages | 6 - 60 | 0.9 - 9.4 | 12 - 72 | Cytokine Production (IL-6) |

Table 2: Expected Cellular Responses to ODN 1668 Stimulation

| Response | Typical Readout | Cell Type(s) | Expected Outcome |

| Cell Activation | Flow Cytometry (CD69, CD86 upregulation) | B Cells | Significant increase in the percentage of CD69+ and CD86+ cells.[1][2][3] |

| Cell Proliferation | CFSE/CellTrace Violet dilution, MTT assay | B Cells | Increased cell division indicated by dye dilution or increased metabolic activity.[4] |

| Cytokine Production | ELISA, Cytometric Bead Array (CBA) | B Cells, Macrophages, PBMCs | Dose-dependent increase in IL-6 and TNF-α secretion in culture supernatant.[5] |

| ODN Uptake | Flow Cytometry, Confocal Microscopy | Various | Detection of biotin signal colocalized with fluorescently labeled streptavidin. |

Experimental Protocols

Protocol 1: In Vitro Stimulation of Mouse B Cells

This protocol outlines the steps for stimulating isolated mouse B cells to assess activation and proliferation.

Materials:

-

Isolated mouse splenic B cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

This compound

-

96-well flat-bottom culture plates

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Flow cytometry antibodies (e.g., anti-mouse CD19, CD69, CD86)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

-

Cell Preparation: Isolate B cells from mouse spleens using a B cell isolation kit.

-

Cell Staining (for proliferation): If assessing proliferation, label the B cells with a cell proliferation dye according to the manufacturer's instructions.

-

Cell Seeding: Resuspend the B cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL.

-

Stimulation: Prepare a working solution of Biotin-labeled ODN 1668 in complete RPMI-1640. Add 100 µL of the ODN 1668 solution to the wells to achieve the desired final concentration (e.g., 1 µM). For a negative control, add 100 µL of medium alone.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

-

Cell Harvesting and Staining (for activation): After incubation, harvest the cells and wash them with FACS buffer. Stain the cells with fluorescently labeled antibodies against B cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86) for 30 minutes at 4°C in the dark.

-

Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend them in 200 µL of FACS buffer for analysis on a flow cytometer.

Protocol 2: Assessment of ODN 1668 Uptake by Flow Cytometry

This protocol describes how to detect the cellular uptake of Biotin-labeled ODN 1668 using a fluorescently labeled streptavidin conjugate.

Materials:

-

Cells of interest (e.g., mouse splenocytes)

-

Complete culture medium

-

This compound

-

Streptavidin-PE (or other fluorochrome conjugate)

-

FACS buffer

Procedure:

-

Cell Culture and Stimulation: Culture your cells of interest and stimulate them with Biotin-labeled ODN 1668 as described in Protocol 1 for a desired period (e.g., 2-4 hours).

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold FACS buffer to remove any unbound ODN.

-

Streptavidin Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing an optimized concentration of Streptavidin-PE (typically ≤0.06 µg per test). Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound streptavidin.

-

Flow Cytometry Analysis: Resuspend the cells in 200 µL of FACS buffer and analyze them on a flow cytometer. The PE signal will indicate the amount of biotin-labeled ODN taken up by the cells.

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol provides a general guideline for measuring IL-6 and TNF-α in the supernatant of ODN 1668-stimulated cells using a sandwich ELISA.

Materials:

-

Cell culture supernatants from stimulated and control cells (from Protocol 1)

-

Mouse IL-6 and TNF-α ELISA kits (containing capture antibody, detection antibody, standard, and substrate)

-

Wash buffer

-

Stop solution

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites according to the ELISA kit manufacturer's instructions.

-

Sample and Standard Incubation: Add cell culture supernatants (diluted if necessary) and the provided standards in duplicate to the wells. Incubate for 2 hours at room temperature. A typical standard curve range for mouse IL-6 is 15.6-1000 pg/mL.[6]

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.

-

Substrate Addition and Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of IL-6 and TNF-α in your samples by comparing their absorbance values to the standard curve.

Experimental Workflows

B Cell Activation and Proliferation Workflow

Caption: Workflow for B cell stimulation and analysis.

ODN Uptake Analysis Workflow

Caption: Workflow for analyzing ODN 1668 uptake.

References

- 1. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CD19 controls TLR9 responses in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. raybiotech.com [raybiotech.com]

- 6. bio-techne.com [bio-techne.com]

Application Notes: Tracking Cellular Uptake of Biotin-Tagged ODN 1668

Introduction

Oligodeoxynucleotide (ODN) 1668 is a synthetic, unmethylated CpG dinucleotide-containing ODN classified as a B-Class CpG ODN.[1][2] It serves as a potent agonist for Toll-like Receptor 9 (TLR9), a key pattern recognition receptor in the innate immune system.[2][3] TLR9 recognizes microbial DNA and initiates an immune response, making ODN 1668 a valuable tool in immunology research, vaccine development, and immunotherapy.[3][4] The cellular uptake and subsequent trafficking of ODN 1668 to the endosomal compartment where TLR9 resides are critical first steps for its immunostimulatory activity.[5][6]

Tagging ODN 1668 with biotin provides a versatile and robust method for its detection and tracking. The high-affinity interaction between biotin and streptavidin allows for sensitive visualization and quantification using streptavidin conjugates labeled with fluorophores or enzymes. These application notes provide detailed protocols for researchers to track the cellular uptake, quantify internalization, and analyze the downstream signaling of biotin-tagged ODN 1668.

Mechanism of Cellular Uptake and Trafficking

The cellular uptake of CpG ODNs like ODN 1668 occurs primarily through endocytosis.[6] While the exact mechanisms can be cell-type dependent, they often involve clathrin-mediated and caveolae-dependent pathways.[7] Following internalization, the ODN-containing vesicles traffic through the endosomal system. They progress from early endosomes, marked by proteins like EEA1, to late endosomes and lysosomes, which are characterized by markers such as LAMP1 and LAMP2.[5][8] It is within these acidified late endosomal/lysosomal compartments that ODN 1668 encounters and binds to TLR9, triggering a conformational change in the receptor and initiating downstream signaling.[5][6]

Caption: Cellular uptake and endosomal trafficking pathway of Biotin-ODN 1668.

TLR9 Signaling Pathway

Upon binding ODN 1668, TLR9 dimerizes and recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[9] This interaction initiates a complex signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). Ultimately, this pathway leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][10] Activated NF-κB translocates to the nucleus, where it drives the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, leading to a robust immune response.[3][4]

Caption: Simplified TLR9 signaling pathway initiated by ODN 1668.

Experimental Workflow

A typical workflow for studying the cellular uptake and effects of biotin-tagged ODN 1668 involves cell culture, treatment with the ODN, and subsequent analysis using various techniques to assess uptake, localization, and downstream signaling.

Caption: General experimental workflow for tracking biotin-ODN 1668 uptake.

Quantitative Data Summary

The following tables present example data that could be generated from the described protocols.

Table 1: Quantification of Cellular Uptake by Flow Cytometry

| ODN 1668 Conc. (µM) | Incubation Time (hr) | % Positive Cells | Mean Fluorescence Intensity (MFI) |

| 0 (Control) | 4 | 1.2% | 150 |

| 1 | 1 | 45.6% | 3,500 |

| 1 | 4 | 85.3% | 9,800 |

| 5 | 1 | 78.9% | 8,200 |

| 5 | 4 | 96.7% | 21,500 |

| 5 + Inhibitor* | 4 | 25.1% | 4,100 |

*Example: Endocytosis inhibitor like Cytochalasin D.

Table 2: Analysis of Downstream Signaling by Western Blot (Relative Band Intensity)

| Treatment | Time (hr) | p-NF-κB p65 / Total p65 |

| Untreated Control | 2 | 1.0 |

| ODN 1668 (5 µM) | 0.5 | 2.8 |

| ODN 1668 (5 µM) | 1 | 5.4 |

| ODN 1668 (5 µM) | 2 | 4.1 |

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol is optimized for RAW 264.7 murine macrophages, a cell line commonly used for studying TLR9 activation.[11]

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates for flow cytometry/Western blot, chambered coverglass for microscopy) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Preparation of ODN: Reconstitute lyophilized biotin-tagged ODN 1668 in sterile, endotoxin-free water to create a stock solution (e.g., 500 µM).[13] Aliquot and store at -20°C.

-

Treatment: On the day of the experiment, dilute the biotin-ODN 1668 stock solution to the desired final concentrations (e.g., 1-5 µM) in pre-warmed complete culture medium.[2][13]

-

Incubation: Remove the old medium from the cells and replace it with the ODN-containing medium. Incubate for the desired time points (e.g., 1, 4, 16 hours) at 37°C.[1][11]

Protocol 2: Confocal Microscopy for Subcellular Localization

This protocol allows for the visualization of internalized biotin-ODN 1668.[14][15]

-

Cell Preparation: Grow and treat cells on chambered coverglass as described in Protocol 1.

-